molecular formula C8H6ClN3O B3058521 6-Chloro-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde CAS No. 898911-37-0

6-Chloro-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Cat. No.: B3058521
CAS No.: 898911-37-0
M. Wt: 195.60
InChI Key: XJHIGWNRBZZZAB-UHFFFAOYSA-N
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Description

6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (CAS: 898911-37-0) is a heterocyclic compound with the molecular formula C₈H₆ClN₃O and a molecular weight of 195.61 g/mol . It features a pyrazolo[3,4-b]pyridine core substituted with a methyl group at position 1, a chlorine atom at position 6, and a carbaldehyde group at position 4. This compound is synthesized via the Vilsmeier-Haack reaction, which involves the formylation of pyrazole precursors under controlled conditions . Notably, Quiroga et al. optimized this method using the Vilsmeier reagent (POCl₃ and DMF) at 100°C for 5 hours to achieve moderate yields .

The carbaldehyde group at position 5 makes it a versatile intermediate for synthesizing chalcone analogs, bipyrazoles, and tricyclic heterocycles . Additionally, Samar et al.

Properties

IUPAC Name

6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-12-8-5(3-10-12)2-6(4-13)7(9)11-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHIGWNRBZZZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=C(C=C2C=N1)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726506
Record name 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898911-37-0
Record name 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-methyl-3-aminopyrazole with 2-chloro-3-formylpyridine in the presence of a base can yield the desired compound . The reaction is typically carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and reaction conditions can be fine-tuned to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 6-Chloro-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylic acid.

    Reduction: 6-Chloro-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-methanol.

    Substitution: 6-Amino-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde is primarily related to its interaction with specific molecular targets. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signaling pathways such as Ras/Erk and PI3K/Akt. This inhibition can lead to the suppression of cancer cell growth and survival.

Comparison with Similar Compounds

Key Observations:

Electronic Effects: Electron-withdrawing groups (e.g., Cl at position 6) enhance electrophilicity at the carbaldehyde group, facilitating condensation reactions .

Synthetic Methods :

  • The Vilsmeier-Haack reaction is widely used for carbaldehyde introduction but requires high temperatures (~100°C) .
  • Vinamidinium salts enable one-pot synthesis, reducing reaction steps and improving yields .
  • Ionic liquids (e.g., [bmim][BF₄]) are employed for analogs like the tert-butyl derivative, offering mild conditions and recyclability .

Key Observations:

Antimicrobial Activity : The methyl-substituted compound exhibits broad-spectrum activity against bacteria and fungi, likely due to its planar structure penetrating lipid bilayers .

Anticancer Potential: The phenyl-substituted analog shows enhanced proapoptotic effects in cancer cells, attributed to improved hydrophobic interactions with cellular targets .

Derivative Utility : Carbaldehyde derivatives like chalcones and bipyrazoles display kinase inhibition, making them candidates for anti-inflammatory and anticancer therapies .

Biological Activity

6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C6H4ClN3
  • Molecular Weight : 153.57 g/mol
  • CAS Number : 63725-51-9

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the context of cancer treatment. Its structural characteristics suggest potential interactions with various biological targets.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of pyrazolo[3,4-b]pyridine derivatives, including 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde. Research indicates that modifications in the structure can significantly enhance activity against various cancer cell lines.

Cell Line IC50 (µM) Reference
HeLa0.058
A5490.13
MDA-MB-2310.18

These values indicate a promising profile for the compound in inhibiting cell growth.

The mechanisms underlying the biological activity of 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde are still under investigation. However, studies suggest that it may act through the following pathways:

  • Inhibition of Kinases : The compound has shown potential in inhibiting kinases involved in cancer progression, which may contribute to its antiproliferative effects.
  • Induction of Apoptosis : Evidence suggests that it can induce programmed cell death in cancer cells, a desirable property for anticancer agents.

Case Studies and Research Findings

A notable study evaluated the antitumor efficacy of related pyrazolo compounds in xenograft models. The results demonstrated significant tumor growth reduction without substantial toxicity, indicating a favorable therapeutic window for compounds similar to 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde .

Comparative Analysis with Related Compounds

The following table compares the IC50 values of various pyrazolo derivatives against different cancer cell lines:

Compound Cell Line IC50 (µM)
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehydeA5490.13
RB-07-16 (C6-PyraP-BP inhibitor)PDACSignificant reduction observed
Compound XHeLa0.058

This comparison illustrates the competitive efficacy of 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde relative to other compounds.

Q & A

Q. How can researchers optimize the synthesis of 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde to improve yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions under reflux conditions. For example, describes a procedure using ethanol as a solvent and piperidine as a catalyst to facilitate aldehyde-amine coupling. Key parameters include:
  • Reaction Time : 5 hours under reflux .
  • Solvent Selection : Ethanol is preferred due to its polarity and boiling point (78°C), which aids in maintaining reaction temperature .
  • Workup : Cooling the reaction mixture to room temperature and precipitating the product in water enhances purity .
    For intermediates, highlights the use of X-ray crystallography to confirm regioselectivity during pyrazole ring formation, ensuring correct functionalization at the 6-chloro position .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • X-ray Crystallography : Resolves atomic-level structure, as demonstrated in for a related pyrazole carbaldehyde derivative .
  • NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., aldehyde proton at ~9.8 ppm) and confirms substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways .
  • Elemental Analysis : Confirms empirical formula (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanism of aldehyde group functionalization in this compound?

  • Methodological Answer : Mechanistic studies may involve:
  • Kinetic Isotope Effects (KIE) : Replace the aldehyde proton with deuterium to assess rate-determining steps .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and intermediates for nucleophilic additions .
    provides an example of hydrazine hydrate reacting with pyrazole-carbaldehydes to form fused heterocycles, suggesting a nucleophilic attack mechanism at the aldehyde carbon .

Q. How to design experiments to evaluate the biological activity of derivatives of this compound?

  • Methodological Answer : and 11 outline strategies for biological testing:
  • Antimicrobial Assays : Test derivatives against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using agar diffusion or microdilution methods .
  • Kinase Inhibition Studies : Screen for activity against protein kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., chloro, methyl, aldehyde) and correlate with activity trends .

Q. How to resolve contradictions between spectroscopic data and computational models for this compound?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Strategies include:
  • Multi-Technique Validation : Cross-check NMR, MS, and X-ray data ( ) .
  • Variable-Temperature NMR : Detect conformational flexibility or tautomeric equilibria .
  • Synchrotron Crystallography : High-resolution data reduces ambiguity in electron density maps .

Key Notes

  • Regioselectivity : Substituents at the 3- and 6-positions influence reactivity. demonstrates amino group introduction via nucleophilic substitution at the 6-chloro position .
  • Solubility Challenges : The aldehyde group may reduce solubility in aqueous media. suggests testing in DMSO or DMF for biological assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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